N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(2-methylpropoxy)benzamide
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Overview
Description
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(2-methylpropoxy)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features methoxy groups attached to the phenyl ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(2-methylpropoxy)benzamide typically involves multiple steps. One common approach is to start with the preparation of the 1,2,4-thiadiazole ring, which can be synthesized from thiosemicarbazide and carboxylic acids under acidic conditions. The next step involves the introduction of the 3,4-dimethoxyphenyl group through a coupling reaction, often using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). Finally, the benzamide moiety is introduced through an amidation reaction, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-(2-methylpropoxy)benzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.
Reduction: The thiadiazole ring can be reduced to form a dihydrothiadiazole derivative.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydrothiadiazole derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(2-methylpropoxy)benzamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The methoxy groups and thiadiazole ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: Similar structure but lacks the thiadiazole ring.
3,4-Dimethoxyphenethylamine: A simpler compound with only the methoxyphenyl group.
Uniqueness
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(2-methylpropoxy)benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability and reactivity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C21H23N3O4S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C21H23N3O4S/c1-13(2)12-28-16-8-5-14(6-9-16)20(25)23-21-22-19(24-29-21)15-7-10-17(26-3)18(11-15)27-4/h5-11,13H,12H2,1-4H3,(H,22,23,24,25) |
InChI Key |
XGEPVISFVSNQSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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